molecular formula C8H5BrFNO4 B2793048 Methyl 4-bromo-2-fluoro-6-nitrobenzoate CAS No. 1805549-52-3

Methyl 4-bromo-2-fluoro-6-nitrobenzoate

Cat. No.: B2793048
CAS No.: 1805549-52-3
M. Wt: 278.033
InChI Key: YFFIRDOCGWUIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-fluoro-6-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4. It is a derivative of benzoic acid and is characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-fluoro-6-nitrobenzoate typically involves multiple steps. One common method includes the nitration of methyl 4-bromo-2-fluorobenzoate, followed by purification. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-fluoro-6-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products depend on the nucleophile used, such as methyl 4-methoxy-2-fluoro-6-nitrobenzoate.

    Reduction Reactions: The major product is methyl 4-bromo-2-fluoro-6-aminobenzoate.

    Coupling Reactions: The products are typically biaryl compounds formed by the coupling of the aromatic ring with another aromatic or aliphatic group.

Scientific Research Applications

Methyl 4-bromo-2-fluoro-6-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluoro-6-nitrobenzoate depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amine group via catalytic hydrogenation. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-fluoro-6-nitrobenzoate is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-6-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)7-5(10)2-4(9)3-6(7)11(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFIRDOCGWUIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.